3-ヨード-2-メチル-1H-インダゾール-6-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

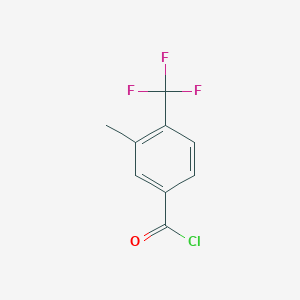

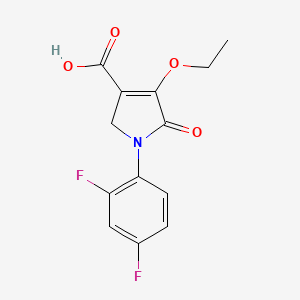

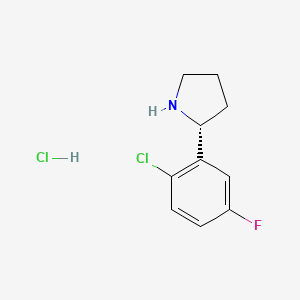

“3-Iodo-2-methyl-1H-indazole-6-carboxylic acid” is a chemical compound with the empirical formula C9H7IN2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of indazoles, including “3-Iodo-2-methyl-1H-indazole-6-carboxylic acid”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-2-methyl-1H-indazole-6-carboxylic acid” is represented by the SMILES stringCOC(=O)c1ccc2c(I)n[nH]c2c1 . This indicates that the molecule contains a methyl ester group (COC=O), an iodine atom (I), and an indazole ring (c1ccc2c(I)n[nH]c2c1). Physical and Chemical Properties Analysis

“3-Iodo-2-methyl-1H-indazole-6-carboxylic acid” is a solid substance . Its molecular weight is 302.07 . The compound’s CAS Number is 885518-82-1 .科学的研究の応用

抗腫瘍用途

インダゾール誘導体は、癌の治療に潜在的な用途があることが発見されています . それらの抗腫瘍特性が調査されており、薬学的に関連する構造の重要な構造部分となっています .

抗HIV用途

インダゾール誘導体は、HIVプロテアーゼ阻害剤の製造にも適用されてきました . これらの阻害剤は、ウイルスが体内で複製するのを防ぐために使用され、抗レトロウイルス療法の重要な部分となっています .

抗炎症用途

特定のインダゾール誘導体は、フェニルブタゾンと同様の抗炎症作用を示すことが実証されています . これは、炎症を特徴とする状態の治療に潜在的に有用です .

抗うつ用途

インダゾール誘導体は、潜在的な抗うつ効果について調査されてきました . この研究は、うつ病の新しい治療法の開発につながる可能性があります .

抗菌用途

研究によると、インダゾール誘導体は抗菌特性を持つ可能性があります . これは、さまざまな種類の細菌や真菌感染症と戦うために使用できる可能性があることを意味します .

避妊用途

インダゾール誘導体は、潜在的な避妊作用について研究されてきました . この研究は、新しい避妊方法の開発につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

Indole derivatives, which include 3-iodo-2-methyl-1h-indazole-6-carboxylic acid, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

特性

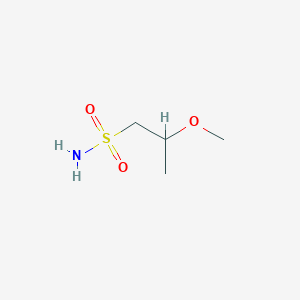

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid involves the introduction of an iodo group onto a methyl-substituted indazole ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-methyl-1H-indazole", "iodine", "sodium hydroxide", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-methyl-1H-indazole is reacted with iodine in the presence of sodium hydroxide and diethyl ether to form 3-iodo-2-methyl-1H-indazole.", "Step 2: The resulting intermediate is then treated with carbon dioxide in water to introduce a carboxylic acid group at position 6 of the indazole ring, yielding 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid." ] } | |

CAS番号 |

1363381-42-3 |

分子式 |

C9H7IN2O2 |

分子量 |

302.07 g/mol |

IUPAC名 |

3-iodo-2-methylindazole-6-carboxylic acid |

InChI |

InChI=1S/C9H7IN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14) |

InChIキー |

OSITZHWRXMKTSE-UHFFFAOYSA-N |

SMILES |

CN1C(C2=C(N1)C=C(C=C2)C(=O)O)I |

正規SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)O)I |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)

![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)

![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)